3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a thioxo group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the target compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thioxo group may play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular components. Additionally, the imidazolidinone ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
- 3-Benzyl-1-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
- 3-Benzyl-1-(4-fluorophenyl)-2-thioxoimidazolidin-4-one
Uniqueness
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and facilitate interactions with specific molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-benzyl-1-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-16-10-8-15(9-11-16)19-13-17(21)20(18(19)23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLAHZVRKIWWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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